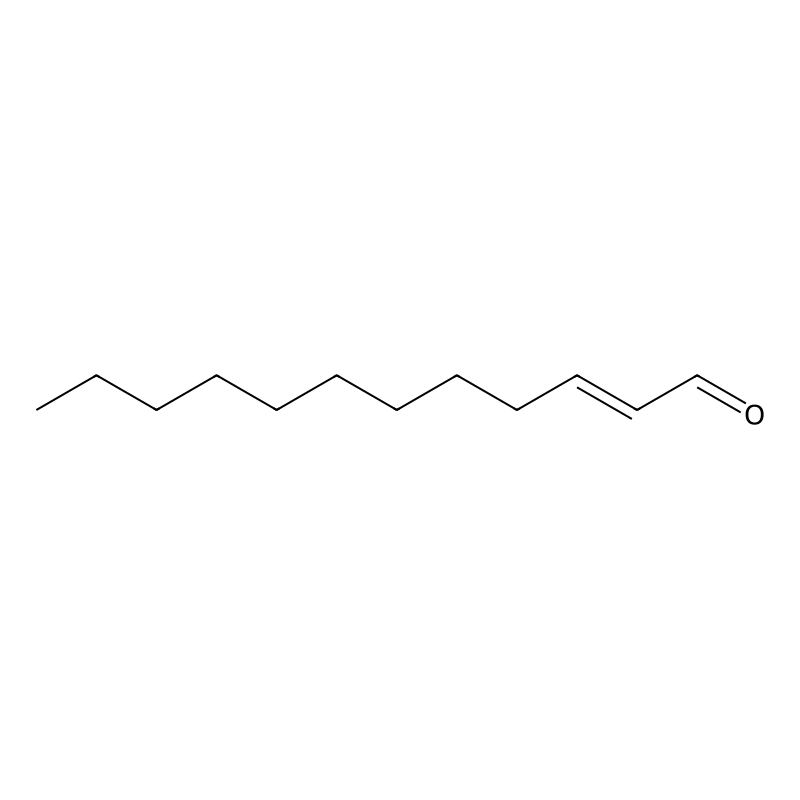trans-2-Dodecenal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Soluble in most fixed oils; Insoluble in water
Soluble (in ethanol)
Canonical SMILES
Isomeric SMILES
Anthelmintic Properties:
Studies have investigated 2-dodecenal's effectiveness against parasitic worms (helminths). One study isolated 2-dodecenal from the plant Eryngium foetidum and found it to be the main compound responsible for its anthelmintic activity against Strongyloides stercoralis larvae, a type of parasitic roundworm. The study compared its efficacy to the common antiparasitic drug, ivermectin PubMed: . Further research is needed to determine its potential as a therapeutic agent.
Antibacterial Activity:
Research suggests 2-dodecenal may possess antibacterial properties. Studies have shown it to be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus [source needed]. More research is necessary to understand its mechanism of action and potential applications in developing new antibacterial treatments.
Plant Metabolite:
2-Dodecenal has been identified as a metabolite in various plants, including cilantro (Coriandrum sativum) and lemons (Citrus limon) source needed, Human Metabolome Database: . It's believed to play a role in plant defense mechanisms or act as a signaling molecule. Further research is needed to fully understand its function within different plant species.
Other Potential Applications:
Limited research suggests 2-dodecenal may have other potential applications, such as acting as a nematicide (a pesticide that kills nematodes) Wikipedia: . However, more research is required to validate these claims and explore its potential in these areas.
trans-2-Dodecenal, also known as (E)-dodec-2-enal, is a medium-chain aldehyde with the molecular formula C₁₂H₂₂O. It appears as a colorless to slightly yellow liquid and possesses a strong aldehydic, mandarin, and citrus-like odor. This compound is naturally found in various plants and essential oils, including coriander oil, calamansi juice, and ginger . Its unique aroma and chemical properties make it valuable in both scientific research and industrial applications.
- Oxidation: This compound can be oxidized to produce trans-2-dodecenoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: When reduced, trans-2-dodecenal yields trans-2-dodecenol. Typical reducing agents for this reaction are sodium borohydride and lithium aluminum hydride.
- Substitution: It can participate in various substitution reactions, depending on the reagents used, with halogens and nucleophiles being common.
Major Products- From Oxidation: trans-2-Dodecenoic acid
- From Reduction: trans-2-Dodecenol
trans-2-Dodecenal exhibits notable biological activities, particularly its antimicrobial properties. Research indicates that it disrupts microbial cell membranes, leading to leakage of cellular contents and eventual cell death. This mechanism of action makes it a potential candidate for use as an antiviral and antibacterial agent . Additionally, it has been shown to have low toxicity levels in various studies, indicating its safety for use in consumer products .
There are several methods for synthesizing trans-2-Dodecenal:
- Condensation Reactions: One common method involves the condensation of acetaldehyde with decanal under specific conditions.
- Chemical Synthesis: In industrial settings, the compound is often produced through chemical synthesis to ensure consistent quality and preserve natural resources .
trans-2-Dodecenal has a wide range of applications across different fields:
- Fragrance Industry: It is widely used to impart citrus and mandarin notes in perfumes and flavorings.
- Food Industry: Its pleasant aroma makes it valuable in food flavoring applications.
- Scientific Research: The compound serves as a reference material in analytical chemistry and is utilized in studies regarding antimicrobial properties .
Studies on trans-2-Dodecenal have assessed its potential interactions with biological systems. For instance:
- Skin Sensitization: Although classified as a skin irritant, studies indicate that it may not be highly sensitizing at lower concentrations. In human maximization tests, no significant allergic reactions were observed at 1% concentration .
- Genotoxicity: In Ames tests conducted on various strains of Salmonella typhimurium, trans-2-Dodecenal did not exhibit mutagenic properties under tested conditions .
trans-2-Dodecenal shares structural similarities with other aliphatic aldehydes but stands out due to its unique combination of properties.
| Compound Name | Odor Profile | Notable Properties |
|---|---|---|
| trans-2-Decenal | Mildly sweet | Antimicrobial properties |
| trans-2-Nonenal | Strong odor | Used in flavoring; less citrus-like aroma |
| trans,trans-2,4-Decadienal | Potent aroma | Commonly used in the fragrance industry |
Uniqueness
trans-2-Dodecenal is distinguished by its pleasant citrus-like odor combined with significant antimicrobial activity. This dual functionality makes it particularly valuable for applications requiring both fragrance and biological efficacy .
Physical Description
Clear, colorless to pale yellow liquid with a fatty odor; [Acros Organics MSDS]
Colourless to slightly yellow liquid; Fatty, citus-like aroma
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Density
UNII
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]
General Manufacturing Information
2-Dodecenal: ACTIVE








